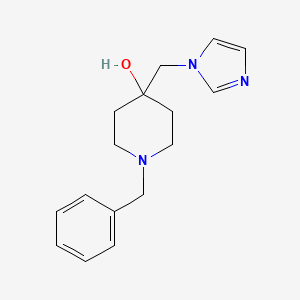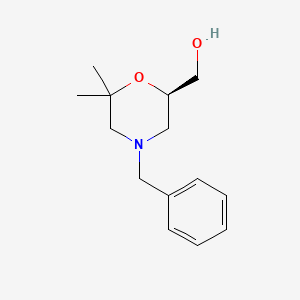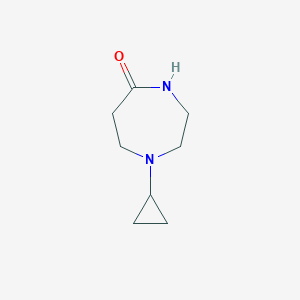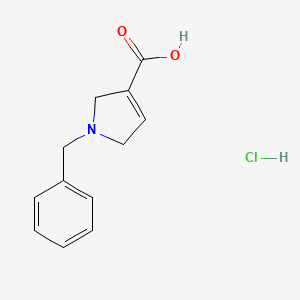
1-苄基-4-(1H-咪唑-1-基甲基)哌啶-4-醇
描述
“1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol” is a compound with the molecular formula C16H21N3O and a molecular weight of 271.36 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole, the core structure in this compound, was first synthesized by glyoxal and ammonia . A related compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, was synthesized by Hadizadeh et al. and evaluated for antihypertensive potential in rats .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a benzyl group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Chemical Reactions Analysis
Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties, and it can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 271.36 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.科学研究应用
有机合成
1-苄基-4-(1H-咪唑-1-基甲基)哌啶-4-醇: 由于其咪唑环,它是有机合成中的一种宝贵化合物。 咪唑在构建用于各种应用(包括制药和农用化学品)的功能性分子中至关重要 。该化合物可作为合成复杂分子的前体或中间体。
药物化学
在药物化学中,该化合物的结构基序通常存在于具有重要生物活性的分子中。 其咪唑环模拟酶和蛋白质中的组氨酸残基,这可以用来设计酶抑制剂或受体调节剂 。
催化
已知咪唑衍生物在化学反应中充当催化剂。 可以研究该化合物在催化方面的潜在性能,特别是在由于咪唑的孤对电子需要碱性环境的反应中 。
未来方向
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the wide range of activities exhibited by imidazole derivatives . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
作用机制
Target of Action
The primary target of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, a common feature of most CCR5 antagonists .
Biochemical Pathways
Given its antagonistic action on the ccr5 receptor, it can be inferred that it disrupts the normal signaling pathways of this receptor, thereby preventing hiv-1 entry into cells .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, it inhibits the ability of HIV-1 to infect cells, thereby potentially slowing the progression of the disease .
Action Environment
The action of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is likely influenced by various environmental factors. For instance, its solubility in organic solvents suggests that it may be more effective in lipid-rich environments.
生化分析
Biochemical Properties
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry into cells . The interaction with CCR5 involves a strong salt-bridge interaction due to the presence of a basic nitrogen atom in the compound. Additionally, the compound’s imidazole ring can participate in hydrogen bonding and π-π interactions with other biomolecules, further influencing its biochemical properties.
Cellular Effects
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby affecting the viral replication cycle . Moreover, the compound’s ability to form hydrogen bonds and π-π interactions can modulate the activity of other cellular proteins, leading to changes in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol involves several key interactions at the molecular level. The compound binds to the CCR5 receptor, inhibiting its function and preventing HIV-1 entry into cells . This binding interaction is facilitated by the basic nitrogen atom in the piperidine ring, which forms a salt-bridge with the receptor. Additionally, the imidazole ring can engage in hydrogen bonding and π-π interactions with other biomolecules, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its efficacy may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of CCR5 and other cellular targets, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The imidazole ring can also interact with cofactors and other enzymes, influencing metabolic flux and metabolite levels. These interactions can affect the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane to interact with CCR5 or other membrane-bound receptors. Additionally, its presence in the cytoplasm or nucleus can influence intracellular signaling pathways and gene expression.
属性
IUPAC Name |
1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-19-11-8-17-14-19)6-9-18(10-7-16)12-15-4-2-1-3-5-15/h1-5,8,11,14,20H,6-7,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQIDJBSBWXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CN=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)


![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)



![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)
